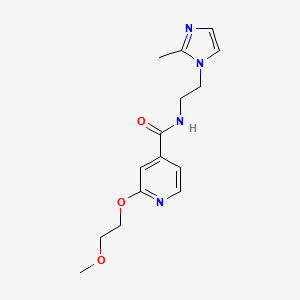

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has garnered significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazolidine derivatives of isonicotinamide have been synthesized and demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Echerichia coli, fungal strains like Candida Albicans, and anti-tubercular activity against Mycobacterium tuberculosis. These compounds' structures were established using elemental analysis, IR, 1 H NMR, and Mass Spectral data, suggesting their potential in developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

Cancer Research

Another study focused on a novel small-molecule survivin suppressant, demonstrating potent antitumor activity in mice bearing human hormone-refractory prostate carcinoma cell lines. The research highlighted the carrier-mediated uptake of the compound into various cancer cells, including lung cancer and malignant melanoma cells, suggesting its potential in targeted cancer therapy (Minematsu et al., 2009).

Dye-Sensitized Solar Cells

New imidazolium-based oligomers were synthesized and studied as electrolytes for dye-sensitized solar cells (DSSCs), showcasing the oligomers' ability to replace conventional ionic liquid-type electrolytes. This research indicates the role of imidazole derivatives in enhancing renewable energy technologies (Seo et al., 2010).

Gene Delivery

A study reported the synthesis and characterization of a new methacrylate derivative monomer bearing an hydrolyzable side chain terminated by an imidazole group for gene delivery applications. The copolymerization of this monomer was explored, suggesting its use in developing efficient gene delivery systems (Véron et al., 2004).

Antisecretory and Cytoprotective Activities

Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives were synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research opens avenues for new treatments in gastrointestinal disorders (Katsura et al., 1992).

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-12-16-5-7-19(12)8-6-18-15(20)13-3-4-17-14(11-13)22-10-9-21-2/h3-5,7,11H,6,8-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZCLLJJRCVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2860374.png)

![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2860376.png)

![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)

![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)